N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide
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Overview
Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound combines the triazole moiety with a cinnamamide group, potentially enhancing its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is typically carried out in an aqueous medium with copper (I) as the catalyst. The starting materials include an azide and an alkyne, which react to form the triazole ring.
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale click chemistry reactions due to their efficiency and high yield . The reaction conditions are optimized to ensure minimal by-products and high purity of the final compound. The use of water-soluble ligands, such as BTTES, can enhance the reaction rate and reduce cytotoxicity .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the cinnamamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the cinnamamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield different triazole oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials, such as dyes and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase-II by binding to the active site and blocking its activity . The triazole ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
BTTES: A triazole derivative used as a ligand in click chemistry.
2,3-Diazapyrrole: Another triazole-related compound with distinct biological activities.
Uniqueness
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cinnamamide is unique due to its combination of the triazole ring and cinnamamide group, which may confer enhanced biological activity and specificity compared to other triazole derivatives .
Properties
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13(2)15(12-20-11-10-17-19-20)18-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,18,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINPUBJCKOSFTK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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